1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
Description
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a pyrazole-based heterocyclic compound featuring a pyrazine substituent at the 3-position and an isobutyl group at the 1-position. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in medicinal and agrochemical research. Pyrazoles are known for their versatility in hydrogen bonding and π-π interactions, while the pyrazine ring contributes to electronic effects and solubility profiles .
Properties
Molecular Formula |
C12H13N5 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N5/c1-9(2)8-17-10(6-13)5-11(16-17)12-7-14-3-4-15-12/h3-5,7,9H,8H2,1-2H3 |
InChI Key |
UJUBZJBKXMHLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile and related pyrazole-carbonitrile derivatives:
Key Observations :
Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) enhances pesticidal activity by increasing electrophilicity and target binding .
Synthetic Yields :
- Yields for pyrazole-carbonitriles vary (66–69%), influenced by steric hindrance (e.g., isobutyl vs. isopropyl) and reaction conditions. The trifluoromethyl group in may complicate synthesis, reflected in moderate yields.
Thermal and Spectral Properties: The tetrazole-thio derivative exhibits a higher melting point (173.1°C), suggesting greater crystallinity due to hydrogen bonding from the amino and tetrazole groups. LC-MS and NMR data (e.g., ) confirm structural integrity and purity, critical for pharmacological profiling.
Applications :
Biological Activity
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the pyrazole ring and the carbonitrile group contributes to its biological activity, particularly in targeting various cancer cell lines and other diseases.
Biological Activity Overview
Research indicates that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer. The anticancer mechanisms often involve the inhibition of key signaling pathways and enzymes such as EGFR and topoisomerase II .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially through the inhibition of nitric oxide production and other pro-inflammatory cytokines .
- Antimicrobial Properties : Certain pyrazole compounds have demonstrated antibacterial activity, making them candidates for further development in treating infections .
Case Studies
- Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their effects on MDA-MB-231 breast cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. Notably, compounds with halogen substituents exhibited stronger activity compared to their unsubstituted counterparts .
- Mechanistic Insights : Molecular modeling studies have elucidated the binding interactions between pyrazole derivatives and target proteins involved in cancer progression. For example, certain compounds were found to effectively inhibit the activity of VEGFR and HDACs, which are crucial in tumor growth regulation .
- Combination Therapies : Research has explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. These combinations have shown promising results in enhancing efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
